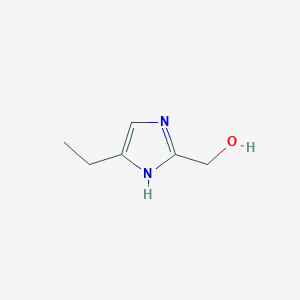
2,6-Diethoxybenzaldehyde
Vue d'ensemble
Description
2,6-Diethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It is used as a reactant in the synthesis of thiazolidin-4-one derivatives, which are non-nucleoside HIV-1 reverse transcriptase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-diethoxybenzene with n-butyllithium in anhydrous ether, followed by treatment with anhydrous N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two ethoxy groups (OCH2CH3) and one formyl group (CHO) attached to it . The molecular weight of this compound is 194.23 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a reactant in the synthesis of thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 194.23 g/mol . The SMILES string representation of this compound is O=CC(C(OCC)=CC=C1)=C1OCC .Applications De Recherche Scientifique
Reaction with Alkynes and Alkenes
- Catalytic Reactions: 2-Hydroxybenzaldehydes, closely related to 2,6-Diethoxybenzaldehyde, react efficiently with alkynes and alkenes in the presence of a rhodium-based catalyst system. This process, which includes the cleavage of the aldehyde C-H bond, results in the formation of 2-alkenoylphenols with good yields. The reaction's regioselectivity varies with the substituents of acetylene, where an oxygen function at the propargylic position significantly influences the reaction's direction (Kokubo et al., 1999).
Antimutagenic Effects
- Bio-antimutagenic Potential: Benzaldehyde derivatives exhibit significant bio-antimutagenic effects. Studies indicate that these compounds, including variations like this compound, can reduce induced mutation frequency in Escherichia coli. This suggests the potential for these compounds in research related to genetic mutation prevention and control (Watanabe et al., 1988).
Solid Phase Organic Synthesis
- Use in Linkers for Synthesis: Electron-rich benzaldehyde derivatives, such as this compound, have been investigated as linkers in solid phase organic synthesis. These linkers facilitate the formation of various compounds, such as secondary amines, ureas, sulfonamides, and amides, through reductive amination and subsequent reactions (Swayze, 1997).
Photostability Enhancement
- Improving Photostability: Research into the reduction of the aldehyde group in certain benzaldehyde derivatives, including this compound, demonstrates increased photostability. This is achieved through the conversion of these derivatives into corresponding o-benzoquinones, altering their photostability properties (Arsenyev et al., 2016).
Electrocatalytic Activity
- Redox-Active Films: Derivatives of dihydroxybenzaldehyde, closely related to this compound, have been used to create redox-active films that exhibit electrocatalytic activity, particularly in the oxidation of NADH. This application has potential in biosensor development (Pariente et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREIYEOSIMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312821 | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107694-28-0 | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107694-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide](/img/structure/B3210659.png)

![5-Tert-butyl 3-ethyl 2-methyl-6,7-dihydro-1h-pyrrolo[3,2-c]pyridine-3,5(4h)-dicarboxylate](/img/structure/B3210675.png)








![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)